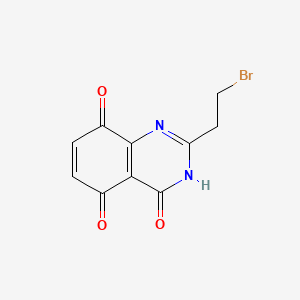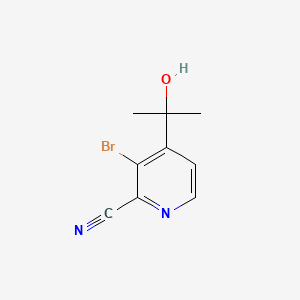
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile is a chemical compound with the molecular formula C9H9BrN2O It is characterized by the presence of a bromine atom, a hydroxypropan-2-yl group, and a picolinonitrile moiety
Métodos De Preparación
The synthesis of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile typically involves the bromination of 4-(2-hydroxypropan-2-yl)picolinonitrile. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxypropan-2-yl group play key roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
3-Bromo-4-(2-hydroxypropan-2-yl)picolinonitrile can be compared with other similar compounds, such as:
4-(2-Hydroxypropan-2-yl)picolinonitrile: Lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-4-(2-methylpropan-2-yl)picolinonitrile:
The presence of the bromine atom and the hydroxypropan-2-yl group in this compound makes it unique and valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C9H9BrN2O |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
3-bromo-4-(2-hydroxypropan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O/c1-9(2,13)6-3-4-12-7(5-11)8(6)10/h3-4,13H,1-2H3 |
Clave InChI |
SDHVLMUETRLUPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C(=NC=C1)C#N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


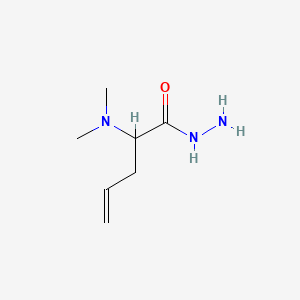
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
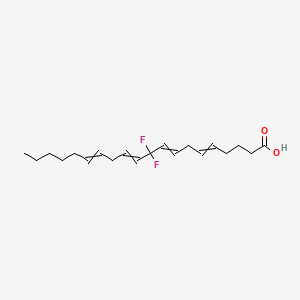


![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
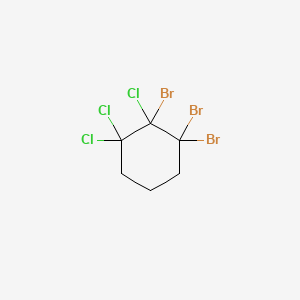
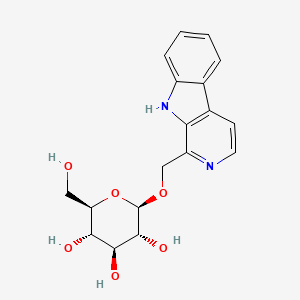
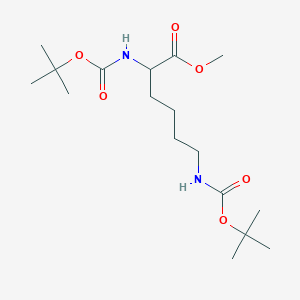
![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
